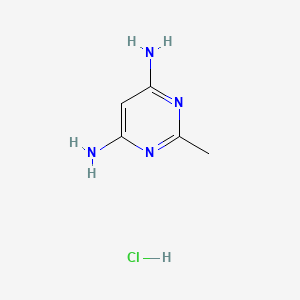

![molecular formula C22H23N3O3S2 B2482934 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide CAS No. 313538-00-0](/img/structure/B2482934.png)

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

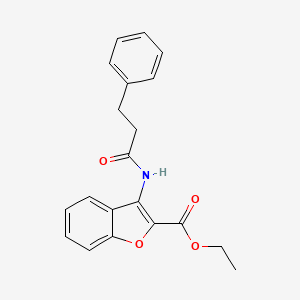

Description

Synthesis Analysis

The synthesis of compounds related to N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide involves multiple steps including the reduction of corresponding imino compounds, coupling reactions, and the use of sodium borohydride in absolute ethanol for reductions. These methods indicate a complex synthetic pathway that may involve intermediates like substituted N-(benzoylimino) derivatives (Gangapuram & Redda, 2009).

Molecular Structure Analysis

Molecular interaction studies, particularly involving piperidine derivatives, offer insights into conformational analysis and the role of molecular structure in determining biological activity. For instance, the antagonist activity of certain piperidine derivatives against the CB1 cannabinoid receptor has been attributed to the specific orientation and electrostatic character of their molecular structures (Shim et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving N-substituted piperidine derivatives highlight the versatility of these compounds in forming various pharmacologically active derivatives. The introduction of sulfonyl and benzamide groups, for example, has been shown to influence antimicrobial and anti-acetylcholinesterase activity, suggesting that chemical modifications can significantly alter the properties and potential applications of these compounds (Sugimoto et al., 1990).

Physical Properties Analysis

While specific details on the physical properties of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide are not directly available, related compounds' studies suggest that solubility, melting point, and crystalline structure can be influenced by substituents on the piperidine and benzamide moieties. These properties are crucial for determining the compound's suitability for various biological and pharmacological applications.

Chemical Properties Analysis

The chemical properties of piperidine derivatives, including their reactivity with different functional groups and their behavior under various chemical conditions, underscore the significance of the piperidine moiety in contributing to the overall activity of the compound. For instance, the synthesis and activity studies of derivatives indicate that the nature of substitutions on the piperidine ring and related structures can dramatically impact their biological activity (Vinaya et al., 2009).

Scientific Research Applications

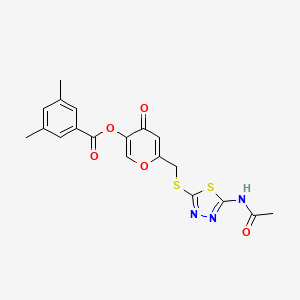

Anticancer Properties

- Compounds with a structure similar to N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide have been studied for their anticancer activities. Specifically, derivatives of 1,3-thiazoles, which bear resemblance to the chemical structure , have shown effectiveness against various cancer cell lines, including lung, kidney, CNS, ovary, prostate, and breast cancers, as well as leukemia and melanoma (Turov, 2020).

Synthesis and Evaluation for Anticancer Activity

- Another study focused on the design and synthesis of N-substituted benzamides (which includes structures similar to the subject compound) and their evaluation against several cancer cell lines. These compounds demonstrated moderate to excellent anticancer activity, with some showing higher effectiveness than the reference drug etoposide (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Bioactivity Study of Novel Benzamides

- A study involving the synthesis of new benzamides and their metal complexes, including those with structures related to N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide, revealed significant in vitro antibacterial activity. This suggests potential applications of such compounds in developing new antibacterial agents (Khatiwora, Joshi, Puranik, Darmadhikari, Athawale, Deshp, & Kashalkar, 2013).

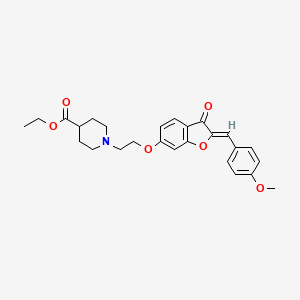

Anti-Acetylcholinesterase Activity

- Piperidine derivatives, similar to the compound , have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. This suggests possible applications in the treatment of conditions like Alzheimer's disease (Sugimoto, Tsuchiya, Sugumi, Higurashi, Karibe, Iimura, Sasaki, Kawakami, Nakamura, & Araki, 1990).

Antimicrobial Activity

- Research involving the synthesis of 1,3,4-oxadiazole compounds that include elements of the compound demonstrated antimicrobial activity. This indicates potential for these compounds in developing new antimicrobial drugs (Khalid, Aziz‐ur‐Rehman, Abbasi, Hussain, Malik, Ashraf, & Fatmi, 2016).

Mechanism of Action

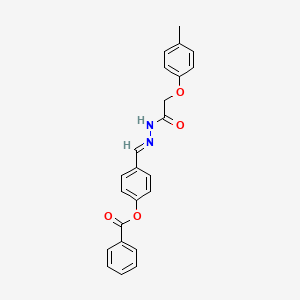

Target of Action

The primary targets of the compound N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide, also known as Oprea1_358017, are currently unknown. The compound belongs to the class of thiazole derivatives . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular functions . The interaction of the compound with its targets could lead to alterations in cellular processes, potentially contributing to its biological effects.

Biochemical Pathways

Thiazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets . These pathways could include those involved in inflammation, pain perception, microbial growth, viral replication, and tumor growth .

Result of Action

Based on the known activities of thiazole derivatives, the compound could potentially exert antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

properties

IUPAC Name |

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3S2/c1-16-5-7-17(8-6-16)20-15-29-22(23-20)24-21(26)18-9-11-19(12-10-18)30(27,28)25-13-3-2-4-14-25/h5-12,15H,2-4,13-14H2,1H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQUUHEBBQMOFIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Bromopyrazin-2-yl)methyl]-3-(1-cyclopropyl-2-methoxyethyl)urea](/img/structure/B2482853.png)

![2-[(2-chlorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2482864.png)

![N-(4-fluorophenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide](/img/structure/B2482868.png)

![Imidazo[1,2-a]pyrimidine-7-carboxylic acid;hydrochloride](/img/structure/B2482871.png)